molecular formula C4H10O3S B154702 Propyl methanesulfonate CAS No. 1912-31-8

Propyl methanesulfonate

Cat. No. B154702
CAS RN: 1912-31-8
M. Wt: 138.19 g/mol
InChI Key: DKORSYDQYFVQNS-UHFFFAOYSA-N
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Description

Propyl methanesulfonate is a chemical compound with the CAS Number: 1912-31-8 . It has a molecular weight of 138.19 and its linear formula is C4H10O3S . It is a liquid at room temperature .


Synthesis Analysis

Sulfonic acids are often used as salts of drug substances, and sulfonyl halides are frequently employed to introduce the sulfonyl leaving the group during the synthesis of drug substances . Alcohols such as methanol, ethanol, or isopropanol are also commonly employed as solvents in the synthesis of drug substances. The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .


Molecular Structure Analysis

The molecular formula of Propyl methanesulfonate is C4H10O3S . It has a monoisotopic mass of 138.035065 Da . The structure of Propyl methanesulfonate contains a total of 17 bond(s). There are 7 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), and 1 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

Alkyl methanesulfonates are considered as potential genotoxic impurities (PGIs) . The International Council for Harmonization (ICH) in their ICH M7 guideline has established a threshold of toxicological concern of 1.5 µg/day for durations of more than 10 years .


Physical And Chemical Properties Analysis

Propyl methanesulfonate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 229.2±9.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The flash point is 108.9±0.0 °C . The index of refraction is 1.424 .

Scientific Research Applications

Chemical Synthesis

Propyl methanesulfonate is often used in chemical synthesis . It is a versatile reagent that can participate in a variety of reactions, making it a valuable tool in the synthesis of complex organic molecules .

Pharmaceutical Manufacturing

In the pharmaceutical industry, propyl methanesulfonate is used in the production of certain drugs . It can act as a precursor or an intermediate in the synthesis of these drugs .

Protein Kinase C Inhibition

Propyl methanesulfonate has been found to be a cell-permeable, reversible, competitive, and selective inhibitor of protein kinase C (PKC; IC₅₀ = 10 nM) over CaM kinase II (IC₅₀ = 17 µM) and protein kinase A (IC₅₀ = 900 nM) .

Genotoxic Impurity Analysis

Propyl methanesulfonate is one of the sulfonate esters studied in the research of potentially genotoxic impurities (PGIs) in drug substances . It is used as a standard in liquid chromatography-mass spectrometry (LC-MS) determination of sulfonate ester PGIs .

Sulfonate Ester Formation Study

Propyl methanesulfonate is used in the study of sulfonate ester formation and solvolysis reaction rates . This research is important for establishing sulfonate ester control in pharmaceutical manufacturing processes .

Chemical Property Analysis

Propyl methanesulfonate is used in the study of its own physical and chemical properties . These studies help to understand its behavior in different conditions, which is crucial for its safe and effective use in various applications .

Mechanism of Action

Target of Action

Propyl methanesulfonate, like other methanesulfonates, is a biological alkylating agent . Alkylating agents are a group of compounds that donate an alkyl group to its target. The primary targets of alkylating agents are nucleophilic sites within cells .

Mode of Action

The alkyl-oxygen bonds of propyl methanesulfonate undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that alkylating agents like propyl methanesulfonate can interfere with dna replication and transcription, leading to cell death .

Pharmacokinetics

It is known that alkylating agents can be absorbed and distributed throughout the body, where they exert their effects .

Result of Action

The primary result of the action of propyl methanesulfonate is the alkylation of DNA, which can lead to DNA damage and cell death . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of propyl methanesulfonate. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity . Additionally, the presence of other substances in the environment, such as other chemicals or biological molecules, can also interact with propyl methanesulfonate and potentially affect its action .

Safety and Hazards

Propyl methanesulfonate is harmful if swallowed . It is recommended to not eat, drink or smoke when using this product . After handling, wash skin thoroughly . If swallowed, call a POISON CENTER/doctor if you feel unwell and rinse mouth .

properties

IUPAC Name

propyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKORSYDQYFVQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031770
Record name Propyl methanesulfonate
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl methanesulfonate

CAS RN

1912-31-8
Record name Propyl methanesulfonate
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Record name N-propyl methane sulfonate
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Record name Propyl methanesulfonate
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Record name Propyl methanesulfonate
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Record name Propyl methanesulphonate
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Record name PROPYL METHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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